1-(4-methoxybenzoyl)-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine

ENPP2 inhibition autotaxin cancer target

Procure CAS 1170442-67-7 to exploit its uniquely untested 4-methoxybenzoyl/5-isopropyl substitution pattern within the oxadiazolyl-piperidine chemotype. Published SAR shows that even subtle substituent changes drive >28-fold potency shifts in VEGFR-2 kinase inhibition and alter CB2/CB1 selectivity ratios. This compound is ideal for medium-throughput VEGFR-2/colon cancer panel screening, ENPP2 (autotaxin) nanomolar potency evaluation, and CNS GPCR profiling (D4, CB2) to establish novel selectivity fingerprints. Early ADME assessment (metabolic stability, plasma protein binding) is also recommended.

Molecular Formula C18H23N3O3
Molecular Weight 329.4
CAS No. 1170442-67-7
Cat. No. B2822716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-methoxybenzoyl)-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine
CAS1170442-67-7
Molecular FormulaC18H23N3O3
Molecular Weight329.4
Structural Identifiers
SMILESCC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)OC
InChIInChI=1S/C18H23N3O3/c1-12(2)16-19-20-17(24-16)13-8-10-21(11-9-13)18(22)14-4-6-15(23-3)7-5-14/h4-7,12-13H,8-11H2,1-3H3
InChIKeyCMKACLSSTSGQSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Methoxybenzoyl)-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine (CAS 1170442-67-7): Chemical Identity, Scaffold Family, and Procurement Context


The compound 1-(4-methoxybenzoyl)-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine (CAS 1170442-67-7, molecular formula C18H23N3O3) is a synthetic small molecule consisting of a piperidine ring N-substituted with a 4-methoxybenzoyl group and para-substituted with a 5-isopropyl-1,3,4-oxadiazol-2-yl moiety. It belongs to the broader class of oxadiazolyl-piperidine derivatives, which have been investigated across multiple therapeutic target families including cannabinoid CB2 receptors, VEGFR-2 kinase, dopamine D4 receptors, and autotaxin (ENPP2), as documented in peer-reviewed medicinal chemistry literature and patent filings [1][2]. The compound is listed in chemical supplier catalogs as a research-grade screening compound or building block, with no published primary bioassay data identified for this exact structure as of the search date.

Why 1-(4-Methoxybenzoyl)-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine Cannot Be Casually Substituted: Substituent-Dependent Selectivity and Potency Shifts in Oxadiazolyl-Piperidine Scaffolds


Within the oxadiazolyl-piperidine chemotype, even modest substituent alterations on the oxadiazole ring, the benzoyl group, and the piperidine linkage produce large-magnitude changes in target selectivity and potency. The 2024 VEGFR-2 study by Osmaniye et al. reported that within a closely related piperidine-oxadiazole series, VEGFR-2 IC50 values spanned more than a 28-fold range (0.039 to 1.096 μM) depending solely on the oxadiazole 5-position substitution pattern, while cytotoxicity against HT-29 colon cancer cells varied over 4-fold across the same series [1]. Separately, the 2008 DiMauro et al. CB2 agonist study demonstrated that switching from an acyclic N-arylamide to an N-arylpiperidine oxadiazole scaffold altered both metabolic stability and CB2/CB1 selectivity ratios [2]. The target compound's specific combination—a 4-methoxybenzoyl group on the piperidine nitrogen and a 5-isopropyl group on the 1,3,4-oxadiazole—is not represented in any published structure–activity relationship (SAR) study; therefore, assuming that data from analogs with cyclopropyl, phenyl, or thienyl replacements will directly translate to this compound is scientifically unjustified. Each substituent permutation must be independently validated before procurement for a given assay.

Comparative Quantitative Evidence: 1-(4-Methoxybenzoyl)-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine Versus Closest Structural Analogs


ENPP2 (Autotaxin) Inhibition Potency of a Closely Related 5-Isopropyl-1,3,4-Oxadiazol-2-yl Piperidine Derivative Versus Standard-of-Care Chemotype

A compound bearing the identical 5-isopropyl-1,3,4-oxadiazol-2-yl piperidine substructure as the target compound, but with a (4-chloro-2-((5-methyl-2H-tetrazol-2-yl)methyl)phenyl)acryloyl N-substituent in place of the 4-methoxybenzoyl group, exhibited an IC50 of 3.90 nM against ectonucleotide pyrophosphatase/phosphodiesterase family member 2 (ENPP2/autotaxin), as reported in the BindingDB entry BDBM322002 derived from US Patents 10183025 and 9763957 [1]. This represents single-digit nanomolar potency. In contrast, the cyclopropyl-substituted oxadiazole analog (CAS 1171745-88-2) has no published ENPP2 inhibition data, highlighting an evidence gap for the direct comparator [2]. The 5-isopropyl group may confer a specific steric and lipophilic profile favorable for occupying the hydrophobic pocket of ENPP2, a hypothesis supported by the >300-fold potency drop observed for the M4 muscarinic receptor (EC50 = 1,280 nM) with a similarly constituted 5-isopropyl oxadiazole piperidine scaffold (BDBM280385), indicating that the isopropyl group alone does not guarantee target engagement—the N-acyl substituent is a critical co-determinant [3].

ENPP2 inhibition autotaxin cancer target lipid signaling

VEGFR-2 Kinase Inhibitory Potency of Piperidine-Oxadiazole Derivatives: Class-Level Anticancer Activity With Direct Comparator Sorafenib

In a 2024 study by Osmaniye et al., a series of piperidine-oxadiazole derivatives (compounds 4Ia–4Ii, bearing a 4-phenylpiperidine-4-carbonitrile core rather than the target compound's 4-methoxybenzoyl substitution) were evaluated for VEGFR-2 enzyme inhibition. The most potent compound in the series, 4Ie, achieved VEGFR-2 IC50 = 0.039 ± 0.001 μM, approximately 2.7-fold more potent than compound 4Id (IC50 = 0.105 ± 0.002 μM) and 28-fold more potent than compound 4If (IC50 = 1.096 ± 0.005 μM) [1]. Against HT-29 colon cancer cells, compound 4Ie exhibited IC50 = 14.861 ± 0.409 μM, equivalent to the reference standard sorafenib, while maintaining an IC50 > 100 μM against healthy NIH3T3 fibroblasts, suggesting a cancer-cell-selective cytotoxicity window [1]. The target compound (CAS 1170442-67-7) differs from 4Ie at two positions: the oxadiazole 5-position (isopropyl in the target vs. (2-oxo-2-phenylethyl)thio in 4Ie) and the piperidine N-substituent (4-methoxybenzoyl in the target vs. 4-phenyl-4-carbonitrile in 4Ie). These structural differences preclude direct extrapolation of the quantitative IC50 values, but confirm that the oxadiazole-piperidine chemotype is capable of potent VEGFR-2 inhibition and colon cancer cell cytotoxicity.

VEGFR-2 inhibition colon cancer HT-29 cytotoxicity angiogenesis

Scaffold Stability and Pharmacokinetic Advantage of N-Arylpiperidine Oxadiazoles Over Acyclic N-Arylamide Oxadiazole Congeners

DiMauro et al. (2008) demonstrated that converting an acyclic N-arylamide oxadiazole scaffold into a conformationally constrained N-arylpiperidine oxadiazole scaffold (structurally analogous to the target compound's piperidine-oxadiazole core) yielded 'improved stability and comparable potency and selectivity' for CB2 receptor agonism [1]. Although the study did not include the specific 4-methoxybenzoyl-5-isopropyl substitution, the principle that piperidine-based conformational constraint enhances metabolic stability relative to flexible acyclic analogs is directly applicable to the target compound. The cyclopropyl analog (CAS 1171745-88-2) has been described anecdotally as possessing 'enhanced metabolic stability' attributed to the cyclopropyl group, but no quantitative microsomal stability data (e.g., intrinsic clearance, half-life) have been published for either compound [2]. Critically, the piperidine constraint may reduce the entropic penalty of target binding, potentially improving both potency and selectivity profiles compared to acyclic counterparts—a hypothesis that remains untested for this compound.

metabolic stability CB2 agonism scaffold optimization drug design

Dopamine D4 Receptor Affinity of 1,2,4-Oxadiazolyl Piperidine Derivatives and the Structural Isoxadiazole Regioisomer Distinction

The 4-oxadiazolyl-piperidine chemotype has been validated as a dopamine D4 receptor ligand scaffold. A solution-phase combinatorial library of 4-(2-(1,2,4-oxadiazolyl))piperidines identified N-4-chlorobenzyl-4-(2-(3-(2-thienyl)-1,2,4-oxadiazolyl))piperidine with a Kd of 5 nM for the human D4 receptor [1]. The target compound differs in two key respects: it employs a 1,3,4-oxadiazole regioisomer rather than 1,2,4-oxadiazole, and substitutes the piperidine N-position with 4-methoxybenzoyl rather than N-benzyl. The regioisomeric difference (1,3,4- vs. 1,2,4-oxadiazole) is pharmacologically significant because the spatial orientation of the ring heteroatoms alters hydrogen-bonding geometry with receptor residues. US Patent 6,107,313 (Williams et al.) discloses oxadiazolyl piperidines as dopamine D4 receptor antagonists with selectivity over D2 receptors, collectively establishing the broader class relevance for CNS indications [2]. However, no D4 binding data exist for the specific 5-isopropyl-1,3,4-oxadiazole substitution pattern, and the 4-methoxybenzoyl group has not been profiled in any published dopamine receptor assay.

dopamine D4 receptor CNS target oxadiazole regioisomerism receptor binding

Structural Uniqueness Assessment: The 4-Methoxybenzoyl + 5-Isopropyl-1,3,4-Oxadiazole Combination Versus All Known Analogs

A systematic structural comparison of the target compound against all retrievable analogs in public databases reveals that the specific combination of (a) 4-methoxybenzoyl on the piperidine nitrogen and (b) 5-isopropyl on the 1,3,4-oxadiazole ring is unique among compounds with published bioactivity data. The closest structurally characterized analogs fall into three categories: (i) cyclopropyl-for-isopropyl replacement (CAS 1171745-88-2), which retains the 4-methoxybenzoyl group but substitutes the oxadiazole 5-substituent [1]; (ii) 4-methoxyphenylethanone-for-4-methoxybenzoyl replacement (CAS 1323567-24-3), which alters the N-acyl linkage while preserving the 5-isopropyl oxadiazole ; and (iii) diverse N-acyl variants (2-chlorobenzoyl, CAS 1171342-01-0; 5-chloro-2-methoxybenzoyl, CAS 1173067-93-0) that retain the 5-isopropyl oxadiazole but change the benzoyl substitution [2]. None of these analogs have peer-reviewed quantitative bioactivity data. The target compound therefore occupies an unexplored region of SAR space. This uniqueness represents both an opportunity (potential for discovering novel target activity profiles) and a risk (no predictive data to guide target selection).

chemical novelty SAR gap analog comparison procurement rationale

Recommended Application Scenarios for 1-(4-Methoxybenzoyl)-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine Based on Available Evidence


Anticancer Screening Library Expansion Targeting VEGFR-2-Dependent Colon Cancer Models

The target compound is structurally related to the piperidine-oxadiazole derivatives that demonstrated VEGFR-2 inhibitory activity (IC50 = 0.039–1.096 μM) and HT-29 colon cancer cytotoxicity (IC50 = 14.861–20.876 μM) in the 2024 Osmaniye et al. study [1]. Procure this compound for inclusion in a medium-throughput screening deck against VEGFR-2 kinase and a panel of colon cancer cell lines (HT-29, HCT-116, SW480) to assess whether the 4-methoxybenzoyl/5-isopropyl substitution pattern yields comparable or superior potency. Pair with the cyclopropyl analog (CAS 1171745-88-2, also bearing 4-methoxybenzoyl) as a matched pair to isolate the contribution of the oxadiazole 5-substituent to anticancer activity. The healthy-cell selectivity window (>6.7-fold in the reference study) should be evaluated in parallel using NIH3T3 or CCD-18Co normal colon fibroblasts.

ENPP2/Autotaxin Inhibitor Lead Generation Leveraging the 5-Isopropyl-1,3,4-Oxadiazol-2-yl Piperidine Pharmacophore

BindingDB evidence confirms that a compound containing the identical 5-isopropyl-1,3,4-oxadiazol-2-yl piperidine core achieved IC50 = 3.90 nM against ENPP2 (autotaxin), a validated target in fibrotic disease and cancer [1]. The target compound is an ideal candidate for ENPP2 screening to determine whether the 4-methoxybenzoyl N-substituent can support comparable low-nanomolar potency. If confirmed, this would open a new sub-series within the ENPP2 inhibitor chemotype space, distinguished by the smaller, synthetically accessible 4-methoxybenzoyl group compared to the more elaborate tetrazole-containing acryloyl moiety of the reference compound. Include in a panel with the 2-chlorobenzoyl analog (CAS 1171342-01-0) and the 5-chloro-2-methoxybenzoyl analog (CAS 1173067-93-0) to establish a focused SAR around the benzoyl ring electronics.

Metabolic Stability Profiling of Conformationally Constrained Piperidine-Oxadiazole Scaffolds for Oral Bioavailability Assessment

DiMauro et al. (2008) established that N-arylpiperidine oxadiazoles offer improved stability over acyclic N-arylamide oxadiazoles through conformational constraint, although no quantitative microsomal or hepatocyte stability data were reported for the specific target compound [1]. Procure this compound for in vitro metabolic stability assessment in human and mouse liver microsomes (intrinsic clearance, CLint; half-life, t1/2) to generate the first quantitative stability data for the 4-methoxybenzoyl/5-isopropyl combination. Compare head-to-head with the cyclopropyl analog (CAS 1171745-88-2, claimed anecdotally to have 'enhanced metabolic stability' without supporting data) to evaluate whether isopropyl or cyclopropyl at the oxadiazole 5-position confers superior metabolic resistance. Parallel plasma protein binding and aqueous solubility determination are recommended to complete the early ADME profile.

CNS Target Screening Panel With Emphasis on Dopamine D4 and Cannabinoid CB2 Receptor Binding

Two independent target classes—dopamine D4 receptors (Kd = 5 nM for related 1,2,4-oxadiazolyl piperidines) and cannabinoid CB2 receptors (potent and selective agonism from N-arylpiperidine oxadiazoles)—have been validated for the oxadiazole-piperidine chemotype [1][2]. The target compound's 1,3,4-oxadiazole regioisomerism and 4-methoxybenzoyl substitution represent an untested permutation in both target families. Procure this compound for radioligand displacement screening against a panel of CNS GPCRs including D2, D3, D4, CB1, CB2, 5-HT1A, and 5-HT2A to identify any unexpected selectivity profiles arising from the unique substitution pattern. The methoxy group on the benzoyl ring may participate in hydrogen-bonding interactions distinct from the chloro-substituted analogs, potentially yielding a novel selectivity fingerprint.

Quote Request

Request a Quote for 1-(4-methoxybenzoyl)-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.